molecular formula C6H4BrClO3S B1380874 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride CAS No. 1261756-67-5

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1380874
CAS No.: 1261756-67-5
M. Wt: 271.52 g/mol
InChI Key: TVDJJMXGNZPDNP-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is a sulfonic acid derivative featuring a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at position 1, a hydroxyl (-OH) group at position 3, and a bromine atom at position 4. This compound’s structure confers unique reactivity, particularly in nucleophilic substitution and electrophilic aromatic substitution reactions. The sulfonyl chloride group is highly reactive, making it valuable in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds . The hydroxyl group enhances solubility in polar solvents and may influence acidity (pKa ~8–10), while the bromine atom can participate in cross-coupling reactions or act as a directing group in further derivatization.

Properties

IUPAC Name

4-bromo-3-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDJJMXGNZPDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-hydroxybenzene-1-sulfonyl chloride using bromine or a bromine-containing reagent under controlled conditions . The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of a proton to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of chlorosulfonic acid to introduce the sulfonyl chloride group, followed by bromination . This method offers advantages in terms of solubility and ease of separation of the sulfonyl chloride derivatives from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, and the bromine atom can be involved in reduction reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation of the hydroxyl group would produce a ketone or aldehyde.

Scientific Research Applications

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex molecules and in the modification of biomolecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares 4-bromo-3-hydroxybenzene-1-sulfonyl chloride with analogous sulfonyl halides and benzoyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound C₆H₄BrClO₃S 271.52 -OH (position 3), -Br (position 4) High acidity due to -OH; versatile in nucleophilic substitutions
4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS 1030832-29-1) C₇H₆BrFO₂S 265.14 -CH₃ (position 3), -F (sulfonyl) Reduced acidity vs. -OH; fluoride’s lower leaving-group ability limits reactivity
4-Bromobenzoyl chloride (CAS 586-75-4) C₇H₄BrClO 219.46 Benzoyl chloride (-COCl), -Br Reacts with amines to form benzamides; less hydrolytically stable than sulfonyl chlorides
4-[(2-Bromobenzene)amido]-3-chlorobenzene-1-sulfonyl chloride C₁₃H₈BrCl₂NO₃S 409.08 -Cl (position 3), bromophenyl amide Bulky amide group reduces solubility; potential for metal coordination

Research and Industrial Relevance

The target compound’s unique substituent combination makes it valuable in:

  • Pharmaceutical Synthesis : As a precursor to sulfonamide antibiotics or kinase inhibitors.
  • Materials Science : Functionalization of polymers or metal-organic frameworks (MOFs) via sulfonate linkages.
  • Cross-Coupling Reactions : Bromine can undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

In contrast, 4-bromo-3-methylbenzene-1-sulfonyl fluoride is often used in click chemistry due to fluoride’s compatibility with specific catalytic systems .

Biological Activity

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride (CAS No. 1261756-67-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which enables it to participate in various chemical reactions, particularly in the synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is a derivative of phenolic sulfonamides, which are known for their diverse biological activities. The structure of this compound can be represented as follows:

C6H5BrO3SCl\text{C}_6\text{H}_5\text{BrO}_3\text{SCl}

This structure highlights the presence of a bromine atom, a hydroxyl group, and a sulfonyl chloride moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrase (CA), which plays a significant role in various physiological processes including respiration and acid-base balance. Studies indicate that compounds similar to this compound exhibit IC50 values in the nanomolar range against CA IX, suggesting strong inhibitory effects .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, it was observed that treatment with related sulfonamide compounds led to significant increases in apoptotic cell populations in MDA-MB-231 breast cancer cells .
  • Antimicrobial Activity : Similar compounds have demonstrated notable antibacterial properties. A study highlighted that certain benzenesulfonamides exhibited significant inhibition against Staphylococcus aureus and other pathogenic bacteria .

Anticancer Activity

A recent study investigated the anticancer properties of various benzenesulfonamide derivatives, including those related to this compound. The findings revealed that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cell lines such as K562 and U-251 .

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
BS1K5622.531.99
BS4U-2513.026.51

Antimicrobial Activity

Research has also focused on the antibacterial properties of related compounds. In one study, derivatives showed significant inhibition rates against bacterial strains at concentrations as low as 50 µg/mL:

CompoundBacterial StrainInhibition Rate (%)
Compound AStaphylococcus aureus80.69
Compound BKlebsiella pneumoniae79.46

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable properties for drug development . However, further investigations are necessary to fully understand its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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